molecular formula C6H15ClN2S B13778944 2-Thiomorpholin-4-ylethanamine;hydrochloride CAS No. 53515-37-0

2-Thiomorpholin-4-ylethanamine;hydrochloride

Cat. No.: B13778944
CAS No.: 53515-37-0
M. Wt: 182.72 g/mol
InChI Key: BBRPPEHBTLTJHA-UHFFFAOYSA-N
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Description

2-Thiomorpholin-4-ylethanamine;hydrochloride is an organic compound with the chemical formula C6H14N2S·HCl It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholin-4-ylethanamine;hydrochloride typically involves the reaction of thiomorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include water, ethanol, or other polar solvents.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Reaction of Thiomorpholine with Ethylene Oxide: This step forms the intermediate 2-Thiomorpholin-4-ylethanamine.

    Formation of Hydrochloride Salt: The intermediate is then treated with hydrochloric acid to produce the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholin-4-ylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced sulfur compounds.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-Thiomorpholin-4-ylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiomorpholin-4-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound, lacking the ethylamine group.

    2-Thiomorpholin-4-ylpyridine: A derivative with a pyridine ring.

    4-(2-Aminoethyl)thiomorpholine: A closely related compound with similar structural features.

Uniqueness

2-Thiomorpholin-4-ylethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

53515-37-0

Molecular Formula

C6H15ClN2S

Molecular Weight

182.72 g/mol

IUPAC Name

2-thiomorpholin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C6H14N2S.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-7H2;1H

InChI Key

BBRPPEHBTLTJHA-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCN.Cl

Origin of Product

United States

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